Ferric chromate

Description

Properties

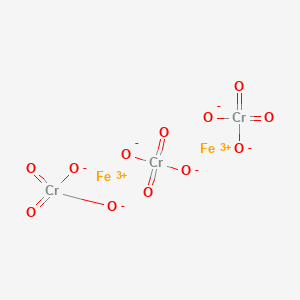

IUPAC Name |

dioxido(dioxo)chromium;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cr.2Fe.12O/q;;;2*+3;;;;;;;6*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLBLZDGMWMXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr3Fe2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045361 | |

| Record name | Iron chromate (Fe2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Practically insoluble in water; [Merck Index] | |

| Record name | Ferric chromate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10294-52-7 | |

| Record name | Ferric chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron chromate (Fe2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron tris(chromate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2123EJH4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Ferric Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric chromate, with the chemical formula Fe₂ (CrO₄)₃, is an inorganic compound of interest in materials science and catalysis. A thorough understanding of its crystal structure is fundamental to elucidating its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the analytical methodologies required for the structural characterization of this compound. While a definitive, publicly available crystal structure for this compound (Fe₂(CrO₄)₃) is not present in major crystallographic databases, this document outlines the established experimental protocols for its synthesis and subsequent structural analysis. It presents a generalized workflow for X-ray crystallography, the principal technique for such determinations, and details the type of data that would be obtained. This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this compound or analogous inorganic compounds.

Introduction

Iron(III) chromate is the salt formed from ferric ions (Fe³⁺) and chromate anions (CrO₄²⁻).[1] Its synthesis and properties are noted in chemical literature, with applications ranging from pigments to catalysis.[2][3] The arrangement of its constituent ions in a crystalline lattice dictates its material properties, including stability, reactivity, and electronic behavior. The precise determination of this three-dimensional arrangement is the primary goal of crystal structure analysis.

Despite its well-established chemical formula, a complete, experimentally verified crystal structure of this compound (Fe₂(CrO₄)₃) is not readily found in open-access crystallographic databases as of the date of this publication. Therefore, this guide will focus on the established methodologies for determining such a structure.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through precipitation reactions in an aqueous solution.[1]

Experimental Protocol: Co-precipitation Synthesis

This protocol describes a common laboratory-scale method for synthesizing this compound powder.

Materials:

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or Ferric chloride (FeCl₃)

-

Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

-

Deionized water

-

A precipitating agent, such as sodium hydroxide (NaOH) or ammonia (NH₃) solution

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and drying oven.

Procedure:

-

Solution Preparation: Prepare separate aqueous solutions of a soluble iron(III) salt (e.g., ferric nitrate) and a soluble chromate salt (e.g., potassium chromate) in stoichiometric amounts (2:3 molar ratio).[1]

-

Precipitation: While stirring vigorously, add the potassium chromate solution to the ferric nitrate solution. Alternatively, a base can be added to a mixture of the two salt solutions to induce precipitation by increasing the pH.

-

Formation of Precipitate: A yellow powder of this compound will precipitate out of the solution. The reaction for the salt metathesis is: 2 Fe(NO₃)₃(aq) + 3 K₂CrO₄(aq) → Fe₂(CrO₄)₃(s) + 6 KNO₃(aq)[1]

-

Washing and Filtration: The precipitate is collected by filtration. It should be washed several times with deionized water to remove soluble byproducts, such as potassium nitrate.

-

Drying: The filtered solid is dried in an oven at a moderate temperature (e.g., 80-100 °C) to remove residual water, yielding this compound powder.

Crystal Structure Determination Methodology

The primary technique for determining the crystal structure of a powdered solid is X-ray Diffraction (XRD). This method relies on the principle of Bragg's Law, where X-rays are diffracted by the planes of atoms in a crystal lattice, producing a unique diffraction pattern.

Experimental Protocol: Powder X-ray Diffraction (XRD)

Instrumentation:

-

Powder X-ray Diffractometer

-

X-ray source (commonly Copper Kα radiation; however, for iron-containing samples, Cobalt Kα radiation is recommended to reduce fluorescence and improve the signal-to-noise ratio)

-

Sample holder

-

Detector

Procedure:

-

Sample Preparation: The synthesized this compound powder is finely ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder to create a flat, smooth surface.

-

Data Collection: The sample is mounted in the diffractometer. The instrument directs a beam of X-rays onto the sample, which is rotated or held stationary. The detector moves in an arc around the sample to collect the diffracted X-rays at various angles (2θ).

-

Data Analysis (Phase Identification): The resulting diffraction pattern (a plot of intensity vs. 2θ) is a "fingerprint" of the crystalline phase(s) present. This pattern is compared against standard diffraction patterns in databases like the International Centre for Diffraction Data (ICDD) to identify the compound.

-

Structure Solution and Refinement: If the structure is unknown, the diffraction pattern can be used to determine the unit cell parameters (the dimensions of the repeating unit in the crystal). This process, known as indexing, is followed by structure solution and Rietveld refinement, where a theoretical diffraction pattern is calculated from a model of the crystal structure and fitted to the experimental data to refine atomic positions and other structural parameters.

Expected Structural Data and Presentation

A successful crystal structure analysis of this compound would yield specific quantitative data. While this data is not currently available for Fe₂(CrO₄)₃, the following table summarizes the types of parameters that would be determined.

| Parameter | Description | Expected Information for this compound |

| Crystal System | One of the seven crystal systems (e.g., cubic, tetragonal, orthorhombic, etc.) describing the cell shape. | To be determined. |

| Space Group | The specific symmetry group of the crystal, detailing the symmetry operations. | To be determined. |

| Lattice Parameters | The dimensions of the unit cell: lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | To be determined. |

| Unit Cell Volume (V) | The volume of the unit cell, calculated from the lattice parameters. | To be determined. |

| Atomic Coordinates | The fractional coordinates (x, y, z) of each unique atom within the unit cell. | Positions of Fe, Cr, and O atoms would be determined. |

| Coordination Numbers | The number of nearest neighbors to a central atom. | Expected coordination environment around Fe³⁺ and Cr⁶⁺ ions. |

| Bond Lengths/Angles | The distances between bonded atoms and the angles between bonds. | Would define the geometry of the CrO₄ tetrahedra and the Fe coordination. |

Visualizations

The following diagrams illustrate the logical and experimental workflows associated with the crystal structure analysis of this compound.

Caption: Experimental workflow for synthesis and structural analysis.

Caption: Logical relationships of ions in this compound.

Conclusion

While the precise crystal structure of this compound remains to be definitively reported in public databases, the methodologies for its determination are well-established. This guide provides the necessary theoretical and practical framework for researchers to pursue the synthesis and structural characterization of this compound. The protocols for co-precipitation synthesis and powder X-ray diffraction analysis detailed herein represent a standard approach to tackling such a problem in inorganic materials chemistry. The successful elucidation of the this compound crystal structure would be a valuable addition to the field, enabling a more profound understanding of its properties and potential for technological application.

References

An In-depth Technical Guide to the Magnetic Properties of Ferric Chromate [Fe₂(CrO₄)₃]

A Note on Data Availability: Comprehensive experimental data on the magnetic properties of pure ferric chromate (Fe₂(CrO₄)₃) is notably scarce in publicly available scientific literature. Consequently, this guide presents a theoretical overview of its expected magnetic behavior based on the constituent ions and provides detailed experimental data and protocols for closely related and well-characterized iron-chromium oxide compounds, such as iron chromite (FeCr₂O₄) and chromium ferrite (CrFe₂O₄). These compounds, which also feature magnetic interactions between iron and chromium ions, serve as valuable analogs for understanding the potential magnetic characteristics of this compound.

Theoretical Magnetic Properties of this compound

This compound is composed of ferric ions (Fe³⁺) and chromate ions (CrO₄²⁻). In the chromate ion, chromium is in a +6 oxidation state (Cr⁶⁺) with a d⁰ electron configuration, rendering it non-magnetic. Therefore, the magnetic properties of Fe₂(CrO₄)₃ are expected to arise primarily from the magnetic moments of the Fe³⁺ ions and the superexchange interactions between them, mediated by the non-magnetic chromate anions.

The Fe³⁺ ion has a d⁵ electron configuration. In a high-spin state, which is common for iron in oxides, all five d-electrons are unpaired, leading to a significant magnetic moment. The arrangement of these magnetic moments determines the overall magnetic behavior of the material. It is plausible that this compound would exhibit antiferromagnetic ordering at low temperatures, where the magnetic moments of neighboring Fe³⁺ ions align in an antiparallel fashion, resulting in a low or zero net magnetization. The temperature at which this transition from a paramagnetic to an antiferromagnetic state occurs is known as the Néel temperature (Tₙ).

Magnetic Properties of Analogous Compounds

To provide quantitative insights, this section details the magnetic properties of iron chromite (FeCr₂O₄) and chromium ferrite (CrFe₂O₄), which are spinel structures containing both iron and chromium and have been more extensively studied.

Quantitative Magnetic Data for Analogous Iron-Chromium Oxides

| Property | Iron Chromite (FeCr₂O₄) | Chromium Ferrite (CrFe₂O₄) | Reference Compound: Fe₃O₄ (Magnetite) |

| Magnetic Ordering | Ferrimagnetic | Ferrimagnetic | Ferrimagnetic |

| Curie Temperature (T𝒸) | ~80 K | ~400 K | 858 K |

| Saturation Magnetization | Varies with synthesis, typically lower than ferrites. | High, can be tuned with synthesis method. | ~92 emu/g |

| Coercivity | Dependent on particle size and preparation method. | Can be high, suitable for magnetic storage applications. | Low for bulk material |

| Magnetic Moment | Low, indicating a non-collinear (Néel) spin configuration. | Results from the difference in magnetization of sub-lattices. | ~4.1 µB per formula unit |

Note: The values presented are approximate and can vary significantly based on the synthesis method, particle size, and stoichiometry of the material.

Experimental Protocols for Magnetic Characterization

The following are detailed methodologies for key experiments used to characterize the magnetic properties of materials like this compound and its analogs.

Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetic moment of a material as a function of an applied magnetic field, allowing for the determination of saturation magnetization, remanence, and coercivity.

Methodology:

-

A small, powdered sample of the material is mounted on a sample holder.

-

The sample is placed within a uniform magnetic field generated by an electromagnet.

-

The sample is made to vibrate sinusoidally.

-

The oscillating magnetic moment of the sample induces a voltage in a set of pickup coils.

-

This induced voltage is proportional to the magnetic moment of the sample.

-

The applied magnetic field is swept through a range of values (e.g., -2 T to +2 T) while the induced voltage is measured, generating a hysteresis loop.

-

Measurements can be performed at various temperatures to study the temperature dependence of the magnetic properties.

SQUID (Superconducting Quantum Interference Device) Magnetometry

Objective: To provide highly sensitive measurements of magnetic susceptibility and magnetic moment, particularly for weakly magnetic materials or for studying magnetic transitions.

Methodology:

-

A precisely weighed sample is placed in a sample holder.

-

The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field generated by a superconducting magnet.

-

The change in magnetic flux as the sample moves through the coils is detected by the SQUID sensor.

-

The output of the SQUID is proportional to the magnetic moment of the sample.

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled in the absence of a magnetic field. A small field is then applied, and the magnetization is measured as the temperature is increased.

-

Field-Cooled (FC) Measurement: The sample is cooled in the presence of a magnetic field, and the magnetization is measured as the temperature is increased or decreased.

-

The ZFC-FC curves are used to determine magnetic transition temperatures, such as the Néel temperature for antiferromagnets.

Neutron Diffraction

Objective: To determine the magnetic structure of a material, i.e., the arrangement of magnetic moments on the crystal lattice.

Methodology:

-

A monochromatic beam of neutrons is directed at a crystalline sample.

-

The neutrons are scattered by the atomic nuclei (nuclear scattering) and by the magnetic moments of the atoms (magnetic scattering).

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

The positions and intensities of the nuclear diffraction peaks provide information about the crystal structure.

-

Magnetic diffraction peaks, which arise from the ordered arrangement of magnetic moments, appear at different positions and have intensities that depend on the orientation and magnitude of the magnetic moments.

-

By analyzing the magnetic diffraction pattern, the magnetic structure (e.g., ferromagnetic, antiferromagnetic, ferrimagnetic) can be determined.

Mössbauer Spectroscopy

Objective: To probe the local magnetic environment of specific nuclei (in this case, ⁵⁷Fe) within a material.

Methodology:

-

A source containing a radioactive isotope (e.g., ⁵⁷Co) that decays to the Mössbauer isotope (⁵⁷Fe) in an excited state is used.

-

The source emits gamma rays as the excited ⁵⁷Fe nuclei decay to the ground state.

-

These gamma rays are directed at the sample containing ⁵⁷Fe.

-

If the energy of the gamma rays exactly matches the energy difference between the nuclear ground and excited states in the sample, resonant absorption occurs.

-

The energy of the emitted gamma rays is modulated by moving the source relative to the absorber (Doppler effect).

-

A spectrum is obtained by plotting gamma-ray transmission as a function of the source velocity.

-

The presence of a magnetic field at the nucleus (hyperfine field) causes a splitting of the nuclear energy levels, resulting in a six-line spectrum (a sextet). The magnitude of this splitting is proportional to the local magnetic field.

Visualizations

Experimental Workflow for Magnetic Material Characterization

Caption: Workflow for the synthesis and magnetic characterization of a material.

Theoretical Magnetic Ordering in this compound

Caption: Theoretical magnetic ordering transition in this compound.

Unraveling the Thermal Degradation of Ferric Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition pathway of ferric chromate (Fe₂O₃(CrO₄)₃), a process of significant interest in various fields including catalysis, material science, and as a potential consideration in the stability studies of chromium-containing compounds. While comprehensive data on the anhydrous form is limited, this document synthesizes available information on its hydrated counterparts and analogous iron and chromium compounds to present a scientifically grounded understanding of its thermal behavior.

The Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a multi-step process involving dehydration (for hydrated forms), decomposition into intermediate species, and final transformation into stable metal oxides. The pathway outlined below is primarily based on studies of hydrated this compound, providing a foundational model for the anhydrous core's degradation.

The decomposition is proposed to proceed through the following key stages:

-

Initial Decomposition and Formation of an Intermediate: Upon heating, this compound is postulated to decompose into ferric oxide (Fe₂O₃) and chromium(VI) oxide (CrO₃).

-

Reaction of Intermediates: The highly reactive chromium(VI) oxide will then react with the initially formed ferric oxide.

-

Formation of a Secondary Intermediate: This reaction leads to the formation of an iron-chromium oxide intermediate.

-

Final Decomposition to Stable Oxides: With a further increase in temperature, this intermediate decomposes to the final, stable products: ferric oxide (Fe₂O₃) and chromium(III) oxide (Cr₂O₃).

This proposed pathway is supported by thermal analysis studies on various iron chromates, which consistently identify the final products as oxides of iron(III) and chromium(III).[1] The possible presence of an intermediate, such as Fe₂O(CrO₄)₂, has also been suggested in the literature.[1]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for anhydrous this compound in the reviewed literature, the following table provides a generalized summary of expected thermal events based on the analysis of hydrated iron chromates and related compounds. The precise temperatures and weight losses will be dependent on experimental conditions such as heating rate and atmosphere.

| Thermal Event | Temperature Range (°C) | % Weight Loss (Approx.) | Gaseous Products Evolved | Solid Residue |

| Initial Decomposition | 300 - 500 | Variable | O₂, CrO₃ (sublimes) | Fe₂O₃, Intermediate Chromium Oxides |

| Intermediate Decomposition | 500 - 700 | Variable | O₂ | Fe₂O₃, Cr₂O₃ |

| Final Product Formation | > 700 | Minimal | - | Fe₂O₃, Cr₂O₃ |

Note: This table is an illustrative summary based on analogous compounds and should be confirmed by specific experimental data for anhydrous this compound.

Visualizing the Decomposition Pathway and Experimental Workflow

To clarify the proposed thermal decomposition pathway and the general experimental approach for its analysis, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed thermal decomposition pathway of this compound.

References

A Comprehensive Technical Guide to Ferric Chromate: Chemical Formula, Molar Mass, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ferric chromate, a compound of interest due to the distinct biological activities of its constituent ions, iron and chromium. This document details its fundamental chemical properties, outlines experimental protocols for its characterization, and explores potential, albeit speculative, intersections with biochemical signaling pathways relevant to biomedical research.

Core Chemical Properties of this compound

This compound, also known as Iron(III) chromate, is an inorganic compound composed of ferric (Fe³⁺) and chromate (CrO₄²⁻) ions. To maintain charge neutrality, two ferric ions are required to balance the charge of three chromate ions.

The chemical formula for this compound is Fe₂₂(CrO₄)₃ .[1][2] This formula is derived from the +3 oxidation state of the iron ion and the -2 oxidation state of the chromate ion.[3]

The molar mass of this compound is a critical parameter for quantitative analysis and experimental design. It is calculated by summing the atomic masses of all atoms in the chemical formula. The molar mass of Fe₂(CrO₄)₃ is approximately 459.67 g/mol .[4][5][6][7]

Quantitative Data Summary

| Property | Value | Citation(s) |

| Chemical Formula | Fe₂(CrO₄)₃ | [1][2] |

| Synonyms | Iron(III) chromate, Diiron tris(chromate) | [4] |

| Molar Mass | 459.67 g/mol | [4][5][6][7] |

| Appearance | Yellow solid | [4] |

| Solubility in Water | Practically insoluble | [4] |

Experimental Protocols for Characterization

The determination of the chemical formula and molar mass of a compound like this compound relies on established analytical chemistry techniques.

Determination of Empirical and Molecular Formula

The empirical formula, which represents the simplest whole-number ratio of atoms in a compound, can be determined experimentally. The molecular formula is then deduced using the experimentally determined molar mass.

Protocol for Empirical Formula Determination:

-

Quantitative Elemental Analysis: A precisely weighed sample of the compound is decomposed into its constituent elements, or subjected to combustion analysis, to determine the mass of each element present.[5] For this compound, this would involve quantifying the mass of iron, chromium, and oxygen.

-

Conversion to Moles: The mass of each element is converted to moles by dividing by its respective molar mass.

-

Determination of the Simplest Ratio: The mole quantities are divided by the smallest mole value to obtain a ratio of the elements.

-

Establishment of the Empirical Formula: If the resulting ratios are not whole numbers, they are multiplied by a common factor to obtain the simplest whole-number ratio, which gives the empirical formula.

Determination of Molar Mass

Several experimental methods can be employed to determine the molar mass of a compound.

Protocol using Mass Spectrometry:

-

Ionization: A sample of the compound is introduced into the mass spectrometer and is ionized, for instance by electron impact or chemical ionization.

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ions.

-

Detection: A detector measures the abundance of ions at each mass-to-charge ratio. The peak corresponding to the molecular ion provides the molecular mass of the compound.

Protocol using Colligative Properties (e.g., Freezing Point Depression):

-

Dissolution: A precisely weighed sample of the compound is dissolved in a known mass of a suitable solvent.

-

Measurement of Freezing Point Depression: The freezing point of the solution is carefully measured and compared to the freezing point of the pure solvent. The difference is the freezing point depression (ΔTf).

-

Calculation of Molality: The molality (m) of the solution is calculated using the formula ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent.

-

Calculation of Moles of Solute: The moles of the dissolved compound are calculated by multiplying the molality by the mass of the solvent in kilograms.

-

Determination of Molar Mass: The molar mass is obtained by dividing the initial mass of the compound by the calculated number of moles.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the chemical formula and molar mass of an unknown compound.

Caption: Workflow for determining the empirical and molecular formula.

Relevance to Drug Development and Biological Signaling

While direct research into this compound as a therapeutic agent is not extensive, the individual roles of iron and chromium in biological systems are well-documented. A compound that can deliver both ions presents an interesting subject for future investigation.

Both iron and chromium are essential trace elements, but their excess can be toxic. Iron is a critical component of hemoglobin and numerous enzymes, while chromium(III) is believed to play a role in glucose metabolism and insulin signaling. Conversely, hexavalent chromium, as found in the chromate ion, is a known carcinogen.

A study on the combined effects of iron and chromium in Wistar rats suggests that chromium may alleviate iron-induced impairment of glucose metabolism and pancreatic β-cell apoptosis by modulating the PI3K/Akt/Bcl-2 signaling pathway.[8][9][10] This pathway is crucial for cell survival and proliferation.

The diagram below illustrates a simplified, hypothetical signaling pathway where iron and chromium could exert opposing effects.

Caption: Hypothesized interaction of Iron and Chromium on the PI3K/Akt pathway.

This guide provides foundational information on this compound and outlines the experimental approaches for its characterization. The exploration of its potential biological relevance, based on the known activities of its constituent ions, is intended to stimulate further research in the fields of biochemistry and drug development.

References

- 1. quora.com [quora.com]

- 2. Determining Molar Mass [chem.purdue.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 5. Video: Experimental Determination of Chemical Formula [jove.com]

- 6. vernier.com [vernier.com]

- 7. sinhainstitute.com [sinhainstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chromium Mitigates the Iron-Induced Glucose Metabolism Disorder via the PI3K/Akt/Bcl-2 Signaling Pathway: An In Vivo Study in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Health and Safety Hazards of Ferric Chromate Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric chromate (Fe₂(CrO₄)₃) is a hexavalent chromium (Cr(VI)) compound, a class of substances recognized for significant health and safety hazards. This technical guide provides a comprehensive overview of the risks associated with this compound exposure, tailored for professionals in research and drug development. Due to the limited availability of toxicological data specific to this compound, this guide leverages data from other well-studied hexavalent chromium compounds as a primary reference. All personnel handling this compound should adhere to stringent safety protocols to mitigate the risks of exposure. The primary routes of occupational exposure include inhalation, dermal contact, and ingestion. This compound is classified as a human carcinogen, and exposure is linked to a range of adverse health effects, including respiratory sensitization, skin damage, and potential harm to the liver and kidneys.

Chemical and Physical Properties

This compound is a yellow powder that is practically insoluble in water but soluble in acids.[1][2] Its insolubility in water may influence its absorption and bioavailability compared to more soluble Cr(VI) compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Fe₂(CrO₄)₃ | [3] |

| Molecular Weight | 459.68 g/mol | [3] |

| Appearance | Yellow powder | [1][2] |

| Solubility in Water | Practically insoluble | [1][4] |

| Solubility in Other Solvents | Soluble in acids | [1][2] |

Health Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

It is recognized as a human carcinogen by multiple international agencies.[4]

Routes of Exposure

The primary routes of occupational exposure to this compound are:

-

Inhalation: Inhaling dust or aerosols containing this compound can lead to respiratory tract irritation and systemic toxicity.

-

Dermal Contact: Direct contact with the skin can cause irritation, allergic reactions, and potentially systemic absorption.

-

Ingestion: Accidental ingestion can cause gastrointestinal irritation and systemic poisoning.

Acute Toxicity

Table 2: Acute Toxicity Data for Hexavalent Chromium (Cr(VI)) Compounds (Surrogates for this compound)

| Compound/Route | Species | Value | Reference |

| Oral LD50 (Various Cr(VI) compounds) | Rat | 13 - 249 mg/kg | [6] |

| Inhalation LC50 (Various Cr(VI) compounds) | Rat | 29 - 137 mg/m³ | [6] |

| Dermal LD50 (Various Cr(VI) compounds) | Rabbit | 336 - 763 mg/kg (male) | [7] |

| Dermal LD50 (Various Cr(VI) compounds) | Rabbit | 361 - 553 mg/kg (female) | [7] |

| Reported Fatal Dose (Hexavalent Chromium) | Human | 1 - 3 grams | [5][8] |

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound may cause damage to organs.[4][5] Hexavalent chromium compounds are classified as Group 1 carcinogens ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), primarily based on evidence of lung cancer in occupationally exposed workers.[4] The US National Toxicology Program (NTP) has also classified hexavalent chromium compounds as known human carcinogens.[4]

System-Specific Health Effects

Respiratory System

Inhalation of hexavalent chromium compounds can cause a range of effects from irritation of the nose and throat to more severe conditions like nasal septum perforation, bronchitis, and decreased pulmonary function.[8] Occupational asthma has also been reported in individuals sensitized to chromium.[4]

Dermal Effects

Dermal contact with hexavalent chromium compounds can lead to irritant and allergic contact dermatitis.[4] "Chrome ulcers" or "chrome holes" are a characteristic sign of chronic skin exposure.

Renal and Hepatic Effects

The kidneys are a primary target for chromium accumulation following absorption, and acute exposure to high levels of Cr(VI) can lead to acute tubular necrosis.[9][10] Evidence also suggests that hexavalent chromium compounds can cause liver damage.[4][11]

Mechanism of Toxicity

The toxicity of hexavalent chromium is intricately linked to its intracellular reduction. Cr(VI) readily enters cells through anion transport channels. Once inside the cell, it undergoes a series of reduction reactions, leading to the formation of reactive intermediates such as Cr(V) and Cr(IV), and ultimately the more stable trivalent state, Cr(III). This reduction process generates reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components including lipids, proteins, and DNA.[12]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of toxicity. The following sections outline methodologies for key toxicological studies relevant to this compound, based on established guidelines and published research.

Acute Toxicity Testing

-

Oral (Modified from OECD Guideline 423):

-

Animal Model: Wistar rats (female, 8-12 weeks old).

-

Dosage: A starting dose of 300 mg/kg body weight of this compound suspended in a suitable vehicle (e.g., corn oil). Subsequent dosing (2000 mg/kg, 300 mg/kg, 50 mg/kg, or 5 mg/kg) is determined by the outcome of the initial dose.

-

Procedure: A single dose is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: Determination of the acute toxic class or an approximate LD50 value.

-

-

Dermal (OECD Guideline 402): [8][13][14][15][16]

-

Animal Model: Albino rabbits (adult, healthy skin).

-

Dosage: A limit test is often performed at 2000 mg/kg body weight.

-

Procedure: The test substance is applied to a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[13][14] Animals are observed for 14 days for signs of toxicity and skin reactions.[13]

-

Endpoint: Observation of mortality and dermal irritation to determine the hazard classification.

-

-

Inhalation (OECD Guideline 403): [1][2][17][18][19]

-

Animal Model: Wistar rats (young adults).

-

Exposure: A 4-hour nose-only or whole-body exposure to an aerosol of this compound at various concentrations.[17][18]

-

Procedure: Animals are monitored during and after exposure for signs of respiratory distress and systemic toxicity. The observation period is typically 14 days.[17][18]

-

Endpoint: Determination of the LC50 value and observation of pathological changes in the respiratory tract.

-

Genotoxicity Assessment

-

Comet Assay (Single Cell Gel Electrophoresis): [20][21][22][23][24]

-

Principle: Measures DNA strand breaks in individual cells.[20][23]

-

Procedure:

-

Isolate target cells (e.g., peripheral blood lymphocytes, liver cells).

-

Embed cells in agarose on a microscope slide.

-

Lyse cells to remove membranes and proteins.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify DNA damage by measuring the length and intensity of the "comet tail."[20][24]

-

-

-

Micronucleus Assay (in vivo):

-

Principle: Detects chromosome breakage or damage to the mitotic apparatus.

-

Procedure (adapted from OECD Guideline 474):

-

Administer this compound to mice via an appropriate route (e.g., intraperitoneal injection).

-

Collect peripheral blood or bone marrow at specified time points.

-

Prepare slides and stain with a fluorescent dye (e.g., acridine orange).

-

Score the frequency of micronucleated erythrocytes under a fluorescence microscope.

-

-

Oxidative Stress Biomarkers

-

Malondialdehyde (MDA) Assay (TBARS Method): [4][7][25][26][27]

-

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product.

-

Procedure:

-

-

Superoxide Dismutase (SOD) Activity Assay: [3][28][29]

-

Principle: Measures the ability of SOD in the sample to inhibit the reduction of a tetrazolium salt by superoxide radicals.[28]

-

Procedure:

-

Histopathological Examination

-

Tissue Collection and Processing:

-

Euthanize animals at the end of the study period.

-

Collect target organs (e.g., liver, kidneys, lungs).

-

Fix tissues in 10% neutral buffered formalin.[11]

-

Process tissues through graded alcohols and xylene, and embed in paraffin.

-

-

Staining and Analysis:

References

- 1. oecd.org [oecd.org]

- 2. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 3. arborassays.com [arborassays.com]

- 4. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]

- 5. This compound(VI) | Cr3Fe2O12 | CID 21902690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 8. oecd.org [oecd.org]

- 9. web.faa.illinois.edu [web.faa.illinois.edu]

- 10. Chromium-induced kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histopathological Changes on Liver Architecture Due to Toxic Effect of Chromium with Protective Role of Vitamin E on Albino Rats: A Prospective Study - International Journal of Recent Surgical and Medical Sciences [ijrsms.com]

- 12. shop.clay-planet.com [shop.clay-planet.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 18. eurolab.net [eurolab.net]

- 19. oecd.org [oecd.org]

- 20. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 21. ijpab.com [ijpab.com]

- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 23. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aun.edu.eg [aun.edu.eg]

- 25. assaygenie.com [assaygenie.com]

- 26. elkbiotech.com [elkbiotech.com]

- 27. firattipdergisi.com [firattipdergisi.com]

- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. assaygenie.com [assaygenie.com]

environmental fate and toxicity of hexavalent chromium compounds

An In-depth Technical Guide to the Environmental Fate and Toxicity of Hexavalent Chromium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental behavior and toxicological effects of hexavalent chromium [Cr(VI)] compounds. It covers the journey of Cr(VI) through various environmental compartments, its transformation processes, and the molecular mechanisms underlying its toxicity. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of key pathways and workflows.

Environmental Fate of Hexavalent Chromium

Hexavalent chromium's environmental fate is dictated by its high solubility in water and its complex redox chemistry, which governs its mobility and persistence.[1]

Sources and Transport

Chromium is a naturally occurring element in the Earth's crust, primarily in the less toxic trivalent [Cr(III)] state.[2] However, industrial activities are the main source of toxic Cr(VI) in the environment.[3] These include:

-

Chrome plating and finishing

-

Stainless steel production

-

Leather tanning

-

Textile manufacturing

-

Wood preservation[4]

Once released, Cr(VI) is highly mobile and can leach from soil into groundwater and surface water, posing a significant contamination risk.[5]

Environmental Transformations

The key process controlling the toxicity and mobility of chromium in the environment is the redox reaction between Cr(VI) and Cr(III).[6]

-

Reduction (Cr(VI) → Cr(III)): The reduction of highly soluble and toxic Cr(VI) to the less soluble and less toxic Cr(III) is a critical natural attenuation process. This reaction is favored by acidic conditions (low pH) and the presence of reducing agents.[6][7] Common reductants in the environment include:

-

Soil Organic Matter (OM): Dissolved organic carbon acts as an electron donor for the reduction of Cr(VI).[8] The reduction kinetics in soil are often described by a first-order reaction, with rate constants (k) reported to range from 0.01 to 4.21 d⁻¹ depending on soil properties.[9]

-

Ferrous Iron (Fe(II)): Fe(II), present in many minerals, is a potent reductant of Cr(VI).[10] The reaction is rapid, with rates increasing at lower pH.[11][12]

-

-

Oxidation (Cr(III) → Cr(VI)): The re-oxidation of Cr(III) can regenerate the toxic Cr(VI) form. This process is primarily mediated by high-valent manganese oxides (MnOx) and is favored under alkaline conditions.[6][7]

The interplay of these factors creates a dynamic cycle that influences the persistence and bioavailability of Cr(VI) in the environment.

Caption: Workflow of hexavalent chromium's environmental fate and transformation.

Toxicity of Hexavalent Chromium

Cr(VI) compounds are established human carcinogens and systemic toxicants, exerting their effects through a complex series of intracellular events.[3][13]

Toxicokinetics: Cellular Uptake and Reduction

Cr(VI), typically as the chromate oxyanion (CrO₄²⁻), enters cells non-specifically through anion transport channels intended for sulfate and phosphate ions.[13] Trivalent chromium, by contrast, has poor membrane permeability. Once inside the cell, Cr(VI) undergoes a metabolic reduction cascade to Cr(V), Cr(IV), and ultimately the more stable Cr(III). This intracellular reduction is the key to its toxicity, as it generates reactive oxygen species (ROS) and intermediate chromium species that are highly reactive with cellular macromolecules.[14]

Caption: Cellular uptake and toxic activation of hexavalent chromium.

Mechanisms of Toxicity

The cellular damage initiated by Cr(VI) reduction manifests through several mechanisms:

-

Genotoxicity and Carcinogenicity: The ultimate intracellular product, Cr(III), along with reactive intermediates, can bind to DNA, forming DNA adducts and cross-links. This, combined with oxidative damage to DNA from ROS, leads to strand breaks, chromosomal aberrations, and mutations.[13] This genotoxicity is the primary mechanism behind Cr(VI)'s carcinogenicity.[13] Chronic inhalation is strongly linked to lung cancer, while ingestion has been associated with cancers of the oral cavity and small intestine.[13]

-

Oxidative Stress: The overproduction of ROS during Cr(VI) reduction overwhelms the cell's antioxidant defenses, leading to oxidative stress. This damages lipids, proteins, and nucleic acids, disrupting normal cellular function.

-

Signaling Pathway Disruption: Cr(VI)-induced stress activates multiple signaling pathways that can determine cell fate, leading to apoptosis, inflammation, or malignant transformation.

Key Signaling Pathways in Cr(VI) Toxicity

p53 Signaling Pathway: In response to Cr(VI)-induced DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which then phosphorylates and stabilizes the p53 tumor suppressor protein.[15] Activated p53 can induce the expression of target genes like p21, leading to cell cycle arrest, or PUMA and NOXA, which trigger apoptosis.[16][17] ROS generated during Cr(VI) reduction also contribute to p53 activation.[18]

Caption: Activation of the p53 pathway by hexavalent chromium.

NF-κB Signaling Pathway: Chronic Cr(VI) exposure has been shown to activate the non-canonical NF-κB pathway.[19] This can occur through the downregulation of TRAF3 (an inhibitor of the pathway), leading to the activation of NF-κB-inducing kinase (NIK) and subsequent signaling.[20][21] This activation increases the expression of inflammatory cytokines like Interleukin-6 (IL-6), which in turn activates the JAK/STAT3 pathway, promoting inflammation and stabilizing the immune checkpoint protein PD-L1, potentially contributing to carcinogenesis by allowing cancer cells to evade the immune system.[19][21]

Caption: Non-canonical NF-κB pathway activation by hexavalent chromium.

Non-Carcinogenic Health Effects

In addition to cancer, exposure to Cr(VI) can cause a range of adverse health effects, including:

-

Respiratory System: Irritation of the nose and throat, runny nose, coughing, asthma, and perforation of the nasal septum.[22]

-

Skin: Allergic contact dermatitis and skin ulcers.[4]

-

Other Organs: High levels of exposure can lead to kidney and liver damage.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental levels and toxicity of hexavalent chromium.

Table 1: Regulatory and Guidance Levels for Chromium

| Parameter | Value | Agency/Organization | Notes |

| Drinking Water | |||

| Maximum Contaminant Level (MCL) - Total Cr | 100 µg/L (ppb) | U.S. EPA | Enforceable standard for public water systems.[23][24] |

| WHO Guideline - Total Cr | 0.05 mg/L (50 µg/L) | WHO | Provisional guideline value.[25] |

| Public Health Goal (PHG) - Cr(VI) | 0.02 µg/L | OEHHA (California) | Health-protective goal, not a regulatory standard.[26] |

| Occupational Air Exposure | |||

| Permissible Exposure Limit (PEL) | 5 µg/m³ (8-hr TWA) | OSHA | Legal limit for worker exposure. |

Table 2: Toxicological Data for Hexavalent Chromium

| Endpoint | Species | Value Range | Compound(s) Tested | Reference(s) |

| Oral LD₅₀ | Rat | 20 - 250 mg/kg bw | Sodium/Potassium Dichromates, Sodium Chromate | [2][25] |

| Oral LD₅₀ | Rat | 108 - 249 mg/kg bw | Calcium Chromate | [2] |

Table 3: Environmental Transformation Kinetic Data

| Process | Matrix/Conditions | Rate Description | Rate Constant (k) / Half-life (t₁/₂) | Reference(s) |

| Cr(VI) Reduction | Agricultural Soils | First-order | k = 0.01 - 4.21 d⁻¹ | [9] |

| Cr(VI) Reduction by Fe(II) | River water, pH 7.2 | Rapid | t₁/₂ ≈ 2 min | [27] |

| Cr(VI) Reduction by Fe⁰ | Batch reactor, pH 5.5, 6 g/L Fe⁰ | Pseudo-first-order | k_obs = 0.010 min⁻¹ | [28] |

| Cr(VI) Reduction by Humic Acid | River water | - | t₁/₂ ≈ 0.5 h | [27] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of hexavalent chromium.

Protocol: Determination of Cr(VI) in Drinking Water (Based on EPA Method 218.7)

This method uses ion chromatography (IC) to separate Cr(VI) from other ions, followed by post-column derivatization and spectrophotometric detection.[5][29]

1. Sample Preparation and Preservation: a. Collect water samples in high-density polyethylene (HDPE) or polypropylene bottles.[5] b. Immediately preserve the sample to prevent redox transformations. Add a buffer/dechlorinating reagent (e.g., ammonium sulfate and ammonium hydroxide) to adjust the sample pH to a range of 9.0-9.5.[5][30] c. Store samples at 4°C until analysis. d. Before analysis, filter the sample through a 0.45 µm filter.[30]

2. Ion Chromatography: a. System: An IC system equipped with a guard column, an anion exchange analytical column, a post-column reagent delivery system, and a UV-Visible spectrophotometric detector. b. Eluent: A solution of ammonium sulfate and ammonium hydroxide is typically used. c. Injection: Inject a measured volume (e.g., 1 mL) of the filtered, preserved sample into the IC.[5] d. Separation: The chromate anion (CrO₄²⁻) is separated from other matrix components on the analytical column.

3. Post-Column Derivatization and Detection: a. Reagent: A solution of 1,5-diphenylcarbazide in an acidic medium (e.g., sulfuric acid). b. Reaction: The eluent from the column is mixed with the diphenylcarbazide reagent in a post-column reactor. Cr(VI) reacts with the diphenylcarbazide to form a highly colored magenta complex.[26] c. Detection: The colored complex is detected by the spectrophotometer at a wavelength of 530 nm.[5][26]

4. Quantification: a. Prepare a series of calibration standards from a certified Cr(VI) stock solution and process them in the same manner as the samples. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the Cr(VI) concentration in the samples by comparing their peak areas to the calibration curve.

Protocol: In Vitro Chromosomal Aberration Test (Based on OECD Guideline 473)

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[31][32]

1. Cell Culture and Treatment: a. Cell Lines: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cells (e.g., human peripheral blood lymphocytes).[31] b. Culture: Maintain cells in an appropriate culture medium at 37°C in a humidified CO₂ incubator. c. Treatment: Expose cell cultures to at least three concentrations of the test compound (e.g., a Cr(VI) salt) for a short duration (e.g., 3-6 hours) and a long duration (e.g., continuous exposure for ~1.5 cell cycle lengths).[33] d. Metabolic Activation: For short-term exposures, run parallel experiments with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[31] e. Controls: Include both a negative (vehicle) control and a positive control (a known clastogen).

2. Cell Harvest and Slide Preparation: a. Metaphase Arrest: At a suitable time after treatment (typically ~1.5 normal cell cycle lengths from the beginning of treatment), add a metaphase-arresting agent (e.g., Colcemid or colchicine) to the cultures.[32][33] b. Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation. c. Hypotonic Treatment: Resuspend cells in a hypotonic potassium chloride (KCl) solution to swell the cells and disperse the chromosomes. d. Fixation: Fix the cells using a freshly prepared mixture of methanol and glacial acetic acid (e.g., 3:1 ratio). Repeat the fixation step multiple times. e. Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.

3. Chromosome Staining and Analysis: a. Staining: Stain the slides with a suitable dye (e.g., Giemsa). b. Microscopic Analysis: Under a microscope (1000x magnification), score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges). c. Data Analysis: Calculate the percentage of cells with aberrations for each treatment group. Use appropriate statistical tests to determine if there is a significant, dose-dependent increase in aberrations compared to the negative control.

References

- 1. fda.gov [fda.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanchemistry.com [americanchemistry.com]

- 5. NEMI Method Summary - 218.7 [nemi.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chromium toxicity, speciation, and remediation strategies in soil-plant interface: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. irrec.ifas.ufl.edu [irrec.ifas.ufl.edu]

- 11. Kinetics of hexavalent chromium reduction by scrap iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 13. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 14. Signal transduction of p53-independent apoptotic pathway induced by hexavalent chromium in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p53 Activation by Cr(VI): A Transcriptionally Limited Response Induced by ATR Kinase in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cr(VI) induces premature senescence through ROS-mediated p53 pathway in L-02 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Hexavalent chromium exposure activates the non-canonical nuclear factor kappa B pathway to promote immune checkpoint protein programmed death-ligand 1 expression and lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hexavalent chromium exposure activates the non-canonical nuclear factor kappa B pathway to promote immune checkpoint protein programmed death-ligand 1 expression and lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. Hexavalent Chromium | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 24. epa.gov [epa.gov]

- 25. cdn.who.int [cdn.who.int]

- 26. shimadzu.com [shimadzu.com]

- 27. pjoes.com [pjoes.com]

- 28. researchgate.net [researchgate.net]

- 29. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 30. metrohm.com [metrohm.com]

- 31. criver.com [criver.com]

- 32. gov.uk [gov.uk]

- 33. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Redox Potential of the Fe(III)/Cr(VI) System in Catalysts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the redox potential of the Iron(III)/Chromium(VI) system, a critical aspect in the design and application of catalysts for a variety of chemical transformations. Understanding the intricate electron transfer dynamics between iron and chromium species is paramount for optimizing catalytic efficiency, selectivity, and longevity. This document outlines the fundamental principles, experimental methodologies for characterization, and key mechanistic insights into this important catalytic system.

Core Concepts: The Fe(III)/Cr(VI) Redox Couple

The catalytic activity of Fe-Cr systems often hinges on the synergistic redox interplay between iron and chromium ions. In many catalytic applications, particularly in oxidation reactions and environmental remediation, the Fe(III)/Fe(II) and Cr(VI)/Cr(III) redox couples are central to the catalytic cycle. The reduction of highly oxidized Cr(VI) to the more benign Cr(III) is frequently coupled with the oxidation of Fe(II) to Fe(III). The catalyst's role is to facilitate this electron transfer, often through surface-mediated reactions.

The standard electrode potentials for the individual half-reactions provide a foundational understanding of the thermodynamic driving forces at play.

| Redox Couple | Half-Reaction | Standard Potential (E°) at pH 0 (V vs. SHE) |

| Fe(III)/Fe(II) | Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 |

| Cr(VI)/Cr(III) | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.33 |

Note: These standard potentials are for aqueous solutions and can be influenced by pH, temperature, and the presence of complexing agents on the catalyst surface.

The significant difference in standard potentials indicates a strong thermodynamic driving force for the reduction of Cr(VI) by Fe(II). However, the actual redox potential within a heterogeneous catalytic system can deviate substantially from these standard values due to the local chemical environment on the catalyst surface.

Experimental Protocols for Catalyst Characterization

Determining the redox properties of an Fe-Cr catalyst requires a suite of analytical techniques. Below are detailed methodologies for two key electrochemical methods, potentiometric titration and cyclic voltammetry, adapted for the characterization of solid catalysts.

Potentiometric Titration for Soluble Iron and Chromium Species

Potentiometric titration is a valuable technique to quantify the concentration of redox-active species in solution, which can be used to understand the leaching or consumption of Fe(II) and Cr(VI) during a catalytic reaction.[1][2]

Objective: To determine the concentration of Fe(II) ions in a solution after interaction with a Cr(VI) solution in the presence of a catalyst.

Materials:

-

Potentiometer with a platinum indicator electrode and a saturated calomel electrode (SCE) as the reference electrode.[1]

-

Magnetic stirrer and stir bar.

-

Burette.

-

Standardized potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.02 M).[1]

-

Sample solution containing Fe(II) ions, acidified with dilute sulfuric acid.[1]

-

250 cm³ beaker.[1]

Procedure:

-

Prepare the analyte solution by taking a known volume (e.g., 25 cm³) of the Fe²⁺ solution and diluting it with distilled water (e.g., 50 cm³) in a 250 cm³ beaker. Acidify the solution by adding a sufficient amount of dilute sulfuric acid.[1]

-

Set up the potentiometric titration apparatus. Immerse the platinum indicator electrode and the SCE reference electrode into the analyte solution.[1]

-

Ensure the electrodes are connected to the potentiometer.

-

Begin stirring the solution gently with the magnetic stirrer.

-

Record the initial electromotive force (E.M.F.) before adding any titrant.

-

Add the standard K₂Cr₂O₇ solution from the burette in small increments (e.g., 2 cm³). After each addition, allow the solution to stabilize for 1-2 minutes and then record the E.M.F.[1]

-

As the potential begins to change more rapidly, reduce the volume of the titrant increments (e.g., to 0.5 cm³) to accurately determine the equivalence point.[1]

-

Continue adding the titrant beyond the equivalence point to obtain a complete titration curve.

-

Plot the measured E.M.F. (in mV) against the volume of K₂Cr₂O₇ added (in cm³). The equivalence point is the point of maximum inflection on the curve. A first or second derivative plot can be used for a more precise determination of the endpoint.[2]

Cyclic Voltammetry (CV) for Surface Redox Analysis

Cyclic voltammetry is a powerful technique for probing the redox behavior of species adsorbed on the surface of a catalyst.[3][4]

Objective: To investigate the redox potentials of the Fe(III)/Fe(II) and Cr(VI)/Cr(III) couples on the surface of an Fe-Cr catalyst.

Materials:

-

Potentiostat.[3]

-

Three-electrode electrochemical cell:

-

Electrolyte solution (e.g., 1 M KNO₃ or an appropriate buffer solution).[4]

-

Inert gas (e.g., nitrogen or argon) for deoxygenating the solution.[4]

Procedure:

-

Working Electrode Preparation: Disperse a small amount of the powdered Fe-Cr catalyst in a suitable solvent (e.g., ethanol or a solution containing a binder like Nafion) to form a slurry. Apply a small, known volume of the slurry onto the surface of the working electrode and allow the solvent to evaporate, leaving a thin film of the catalyst.

-

Cell Assembly: Assemble the three-electrode cell with the modified working electrode, reference electrode, and counter electrode. Fill the cell with the electrolyte solution, ensuring that all electrodes are immersed.[4]

-

Deoxygenation: Purge the electrolyte solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.[4]

-

CV Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window for the scan. This should be a range that encompasses the expected redox potentials of the Fe(III)/Fe(II) and Cr(VI)/Cr(III) couples.

-

Set the scan rate (e.g., 50 mV/s).[4]

-

Initiate the potential sweep. The potential will be scanned linearly from an initial potential to a switching potential and then back to the initial potential.[3]

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis: The resulting cyclic voltammogram will show peaks corresponding to the oxidation and reduction of the electroactive species on the catalyst surface. The peak potentials can be used to estimate the redox potentials of the Fe and Cr species. The peak currents provide information about the concentration of the electroactive species and the kinetics of the electron transfer reactions.

Mechanistic Insights and Visualizations

The interaction between iron and chromium in these catalysts often follows complex, surface-mediated pathways. In-situ and operando spectroscopy techniques have revealed that during reactions like the high-temperature water-gas shift, the initial Cr(VI) species on the surface of an iron oxide support are reduced and can dissolve into the iron oxide lattice.[5][6]

Proposed Catalytic Cycle: A Mars-van Krevelen Type Mechanism

For many oxidation reactions on mixed-metal oxide catalysts, the Mars-van Krevelen mechanism is a widely accepted model. In the context of the Fe-Cr system for an oxidation reaction where Cr(VI) is the active oxidizing species regenerated by an external oxidant, the cycle can be visualized as follows:

Caption: A proposed Mars-van Krevelen type mechanism for an Fe-Cr catalyst.

General Experimental Workflow for Catalyst Evaluation

A systematic approach is crucial for the comprehensive evaluation of an Fe-Cr catalyst's redox properties. The following workflow outlines the key steps from synthesis to detailed characterization.

Caption: A general experimental workflow for the evaluation of Fe-Cr catalysts.

Advanced Characterization: In-situ and Operando Spectroscopy

To gain a deeper understanding of the dynamic changes in the oxidation states of iron and chromium under reaction conditions, in-situ and operando spectroscopic techniques are indispensable.

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information about the elemental composition and, crucially, the oxidation states of Fe and Cr on the catalyst surface.[7][8] By comparing the binding energies of the Fe 2p and Cr 2p core levels before and after reaction, one can deduce the changes in their oxidation states.[7][9]

-

In-situ Raman and X-ray Absorption Spectroscopy (XAS): These techniques allow for the monitoring of the catalyst's structural and electronic properties under realistic reaction conditions.[5][6] For instance, operando Raman spectroscopy can track the transformation of Fe₂O₃ to Fe₃O₄ and the reduction of surface Cr(VI) species during a reaction.[5] XAS, particularly X-ray Absorption Near Edge Structure (XANES), is highly sensitive to the oxidation state and coordination environment of the metal centers.

Conclusion

The redox potential of the Fe(III)/Cr(VI) system is a cornerstone of the functionality of Fe-Cr catalysts. While standard electrode potentials offer a thermodynamic baseline, the actual redox behavior is intricately linked to the catalyst's composition, structure, and the reaction environment. A multi-technique approach, combining electrochemical methods with advanced in-situ and operando spectroscopy, is essential for a comprehensive understanding of the electron transfer processes at the heart of catalysis. The detailed experimental protocols and mechanistic frameworks presented in this guide are intended to equip researchers with the necessary tools to explore and optimize the performance of these versatile catalytic systems.

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. youtube.com [youtube.com]

- 3. ossila.com [ossila.com]

- 4. Cyclic Voltammetry of Fe(CN)63-/Fe(CN)64- Couple: Evaluation of CV as an Analytical Method — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Iron | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Historical Production of Siderin Yellow Pigment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for producing Siderin Yellow, a pigment identified chemically as iron (III) chromate. The information presented is synthesized from historical manufacturing texts and modern chemical analysis, offering detailed insights into the raw materials, chemical reactions, and procedural steps that defined its creation.

Introduction to Siderin Yellow

Siderin Yellow, also known as ferric chromate, is an inorganic pigment with the chemical formula Fe₂(CrO₄)₃.[1] Historically, it was valued for its yellow hue, though its color could range from a bright yellow to a dull orange depending on the purity of the final product.[1] The pigment is insoluble in water and ethanol but soluble in acids.[1][2] Its primary use was as a colorant in paints, particularly those with a sodium silicate (water glass) binder, and in the coloring of ceramics, glass, and enamels.[2][3] The pigment is also identified by the Colour Index name Pigment Yellow 45 and C.I. 77505.[1]

It is important to note that historical sources also reference related compounds such as "basic this compound" and "ferric dichromate," suggesting variations in the manufacturing process could yield pigments with slightly different chemical compositions and properties.[4]

Historical Production Methodology

The predominant historical method for producing Siderin Yellow was through a precipitation reaction. This process involved the reaction of a soluble iron (III) salt with a soluble chromate or dichromate salt in an aqueous solution.

Core Chemical Reaction

The fundamental chemical reaction for the production of Siderin Yellow can be represented by the following equation:

2 FeCl₃ (aq) + 3 K₂Cr₂O₇ (aq) + 3 H₂O (l) → Fe₂(CrO₄)₃ (s) + 6 KCl (aq) + 6 HCl (aq)

In this reaction, aqueous solutions of ferric chloride and potassium dichromate react to form a solid precipitate of iron (III) chromate, which is the Siderin Yellow pigment.

Raw Materials

The primary raw materials required for the historical production of Siderin Yellow were:

-

Iron (III) Salt: Neutral ferric chloride (FeCl₃) solution was commonly cited.[3]

-

Chromate/Dichromate Salt: A strong solution of potassium bichromate (K₂Cr₂O₇), also known as potassium dichromate, was typically used.[3]

Experimental Protocol: A Historical Reconstruction

The following protocol is a reconstruction based on the available historical literature, most notably Dr. Josef Bersch's "The Manufacture of Mineral and Lake Pigments." Due to the qualitative nature of these historical texts, precise quantitative data is often not available. The protocol below provides the procedural steps, with inferred conditions based on standard 19th-century chemical practices.

Preparation of Reactant Solutions

-

Potassium Dichromate Solution: Prepare a strong, boiling solution of potassium dichromate. While historical texts do not specify a concentration, a near-saturated solution would be in keeping with the description of a "strong" solution.

-

Ferric Chloride Solution: Prepare a neutral solution of ferric chloride. The neutrality is important to control the precipitation process and the composition of the final product.

Precipitation of this compound

-

Heat the potassium dichromate solution to a boil.

-

Slowly add the neutral ferric chloride solution to the boiling potassium dichromate solution.

-

Continue adding the ferric chloride solution until the formation of a precipitate ceases. This indicates the reaction is complete.

-

Maintain the boiling temperature throughout the addition of the ferric chloride solution to facilitate the reaction and influence the particle size and morphology of the precipitate.

Separation and Purification of the Pigment

-

Filtration: Once the precipitation is complete, the solid this compound is separated from the solution by filtration.

-

Washing: The collected precipitate should be thoroughly washed with water to remove soluble byproducts such as potassium chloride and any unreacted starting materials.

-

Drying: The washed pigment is then dried. The temperature and method of drying would influence the final properties of the pigment.

Quantitative Data and Material Properties

Historical records lack detailed quantitative data on reaction yields and precise colorimetric properties. However, modern analysis of related iron oxide and chromate pigments can provide some context. The final color of Siderin Yellow was noted to be dependent on its purity, with residual iron oxides leading to a duller, more orange hue.[1]

| Property | Value |

| Chemical Formula | Fe₂(CrO₄)₃ |

| C.I. Name | Pigment Yellow 45, C.I. 77505 |

| Solubility | Insoluble in water and ethanol; Soluble in acids |

| Appearance | Yellow powder |

Visualizing the Production Process

The following diagrams illustrate the key logical and experimental workflows in the historical production of Siderin Yellow.

Caption: Logical workflow for Siderin Yellow production.

Caption: Experimental workflow for Siderin Yellow synthesis.

References

Methodological & Application

Application Notes and Protocols: Ferric Chromate as a Heterogeneous Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric chromate (Fe₂(CrO₄)₃) is an inorganic compound that serves as a crucial precursor for the synthesis of robust and highly active iron-chromium mixed oxide heterogeneous catalysts. While this compound itself is not typically the active catalytic species, its thermal decomposition leads to the formation of chromium-promoted iron oxides (e.g., Cr₂O₃-Fe₂O₃). These materials are of significant industrial importance, primarily for their application in the high-temperature water-gas shift (HT-WGS) reaction, CO₂ hydrogenation, and the dehydrogenation of alkanes. The presence of chromium is critical for enhancing the catalytic activity, stability, and resistance to sintering of the iron-based catalysts.[1]

The catalytic action of these materials predominantly involves redox cycles of the iron and chromium ions.[2][3] In many applications, chromium acts as a structural promoter, preventing the over-reduction of the active iron oxide phase and thereby extending the catalyst's lifetime and maintaining its performance.[2][3]

These application notes provide an overview of the synthesis, characterization, and application of this compound-derived catalysts, complete with detailed experimental protocols and performance data.

I. Catalyst Synthesis: Co-Precipitation Method

The most common method for synthesizing iron-chromium oxide catalysts from this compound precursors is co-precipitation. This technique allows for the homogeneous mixing of the metal ions, leading to a well-dispersed final catalyst.

Experimental Protocol: Synthesis of an Iron-Chromium Oxide Catalyst

Materials:

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution (precipitating agent)

-

Deionized water

-

Beakers, magnetic stirrer, hot plate, filtration apparatus, drying oven, and calcination furnace.

Procedure:

-

Preparation of Metal Salt Solution: Dissolve stoichiometric amounts of ferric nitrate and chromium nitrate in deionized water to achieve the desired Fe:Cr atomic ratio.

-

Precipitation: Heat the metal salt solution to 60-80°C with vigorous stirring. Slowly add the precipitating agent (e.g., a 1 M solution of Na₂CO₃) dropwise until the pH of the solution reaches 8.0-9.0. A gelatinous precipitate will form.

-

Aging: Maintain the suspension at the same temperature with continuous stirring for 1-2 hours to allow for the aging of the precipitate.

-

Filtration and Washing: After aging, filter the precipitate using a Buchner funnel. Wash the filter cake repeatedly with deionized water to remove any residual ions.

-

Drying: Dry the washed precipitate in an oven at 100-120°C for 12-16 hours.

-

Calcination: Calcine the dried powder in a furnace in a static air atmosphere. A typical calcination program involves ramping the temperature to 400-600°C and holding it for 4-6 hours.

Logical Workflow for Catalyst Synthesis

II. Applications and Performance Data

A. High-Temperature Water-Gas Shift (HT-WGS) Reaction

The HT-WGS reaction (CO + H₂O ⇌ CO₂ + H₂) is a crucial step in industrial hydrogen production. Iron-chromium oxide catalysts are the industry standard for this process, typically operating at temperatures between 350°C and 500°C.

Reaction Mechanism: The reaction is believed to proceed via a redox mechanism where the iron oxide is the active component, and chromium oxide acts as a structural promoter, preventing the sintering of the iron oxide particles.[2][3]

Performance Data:

| Catalyst Composition | Temperature (°C) | Pressure (bar) | CO Conversion (%) | Reference |